(3R)-3-aminopiperidine-1-sulfonamide hydrochloride
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Overview
Description
(3R)-3-aminopiperidine-1-sulfonamide hydrochloride is a chemical compound with significant potential in various scientific fields. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The presence of the sulfonamide group and the hydrochloride salt form enhances its solubility and reactivity, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-aminopiperidine-1-sulfonamide hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (3R)-3-aminopiperidine.
Sulfonamide Formation: The amino group of (3R)-3-aminopiperidine reacts with a sulfonyl chloride to form the sulfonamide derivative.
Hydrochloride Salt Formation: The final step involves the conversion of the sulfonamide derivative into its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of (3R)-3-aminopiperidine are synthesized using optimized reaction conditions.
Efficient Conversion: The sulfonamide formation and hydrochloride salt conversion are carried out using industrial-grade reagents and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-aminopiperidine-1-sulfonamide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Cyclization: The piperidine ring can participate in cyclization reactions, forming more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides and bases are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, oxidized or reduced forms of the compound, and cyclized heterocyclic compounds.
Scientific Research Applications
(3R)-3-aminopiperidine-1-sulfonamide hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (3R)-3-aminopiperidine-1-sulfonamide hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways such as the NF-κB and PI3K/Akt pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-aminopiperidine-1-sulfonamide: Lacks the hydrochloride salt form, affecting its solubility and reactivity.
(3R)-3-aminopiperidine-2-sulfonamide: Differing position of the sulfonamide group, leading to different chemical properties.
(3R)-3-aminopiperidine-1-sulfonamide sulfate: Contains a sulfate group instead of hydrochloride, altering its chemical behavior.
Uniqueness
(3R)-3-aminopiperidine-1-sulfonamide hydrochloride is unique due to its specific chemical structure, which combines the properties of piperidine, sulfonamide, and hydrochloride
Properties
CAS No. |
2639388-56-8 |
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Molecular Formula |
C5H14ClN3O2S |
Molecular Weight |
215.7 |
Purity |
95 |
Origin of Product |
United States |
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